N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorobenzyl group and a tetrazolyl group. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Benzylation: The tetrazole intermediate is then benzylated using 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the benzamide by reacting the benzylated tetrazole with 4-aminobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions could target the nitro group if present in derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for conditions such as inflammation or cancer.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The tetrazole ring might mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize such groups.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(4-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide: Has a chlorine atom instead of a fluorine atom.
N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the specific combination of the fluorobenzyl and tetrazolyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H14FN5O |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14FN5O/c1-11-19-20-21-22(11)15-8-4-13(5-9-15)16(23)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
WKJNZBGFOSGOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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